2-Phenoxythiazole-5-carboxylic acid
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Overview
Description
2-Phenoxythiazole-5-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a phenoxy group at the 2-position and a carboxylic acid group at the 5-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of thiazole derivatives, including 2-Phenoxythiazole-5-carboxylic acid, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxythiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Phenoxythiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and antiviral activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Phenoxythiazole-5-carboxylic acid involves its interaction with various molecular targets. For instance, it can inhibit enzymes like xanthine oxidase, which is involved in the metabolism of purines . The compound’s structure allows it to bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Imidazoline-5-carboxylic acid
- 2-Methyloxazole-5-carboxylic acid
- 2-Methoxypyrimidine-5-carboxylic acid
- 2-Aminoquinoline-5-carboxylic acid
- 2-ethoxypyrimidine-5-carboxylic acid
- 2-acetamidothiazole-5-carboxylic acid
Uniqueness
2-Phenoxythiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
2-phenoxy-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9(13)8-6-11-10(15-8)14-7-4-2-1-3-5-7/h1-6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVWBOAOASNRLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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